Anti‑Oedematous Activity in Mouse Ear Oedema: Faradiol 3‑Palmitate vs. Faradiol‑3‑Myristate
In the Croton oil‑induced mouse ear oedema model, faradiol 3‑palmitate and faradiol‑3‑myristate exhibited nearly identical dose‑dependent anti‑oedematous activity, with no significant synergism detected when co‑administered as a mixture [1]. Both esters reduced oedema to a similar extent across the tested dose range, confirming that the C16 and C14 fatty acid chains confer equivalent in vivo anti‑exudative efficacy in this model [2].
| Evidence Dimension | Anti-oedematous activity (dose-dependent inhibition of Croton oil-induced mouse ear oedema) |
|---|---|
| Target Compound Data | Dose-dependent inhibition; extent approximately equal to faradiol-3-myristate |
| Comparator Or Baseline | Faradiol-3-myristate (dose-dependent inhibition, equivalent to palmitate) |
| Quantified Difference | Near-identical activity; no significant difference between esters; no synergism detected when mixed |
| Conditions | Croton oil-induced oedema in mouse ear; isolated faradiol esters purified via CC and HPLC; test article identity confirmed by MS, 1H-NMR, 13C-NMR, 2D-NMR |
Why This Matters
Procurement of the C16 palmitate over the C14 myristate delivers equivalent in vivo anti‑exudative efficacy, enabling users to select the ester based on physicochemical properties (e.g., lipophilicity, solubility, formulation compatibility) rather than potency concerns.
- [1] Zitterl-Eglseer, K., et al. (1997). Anti-oedematous activities of the main triterpendiol esters of marigold (Calendula officinalis L.). J Ethnopharmacol, 57(2), 139–144. (Both faradiol esters show nearly the same dose-dependent anti-oedematous activity; no significant synergism with mixture). View Source
- [2] Zitterl-Eglseer, K., et al. (1997). Ibid. View Source
